Cytotoxic Potency and Selectivity in Human Tumor Cells
In a head-to-head cytotoxicity screen against a panel of human tumor cell lines, Lanatoside C exhibits a distinct potency rank order compared to other cardiac glycosides. It is less potent than digitoxin, digoxin, and ouabain, but this lower potency may confer a different selectivity profile. [1]
| Evidence Dimension | Cytotoxicity (IC50 Range) |
|---|---|
| Target Compound Data | IC50 not explicitly quantified but ranked 5th out of 7 compounds |
| Comparator Or Baseline | Proscillaridin A: 6.4-76 nM; Digitoxin: > Lanatoside C; Ouabain: > Lanatoside C; Digoxin: > Lanatoside C |
| Quantified Difference | Rank order: Proscillaridin A > Digitoxin > Ouabain > Digoxin > Lanatoside C > Digitoxigenin > Digitonin |
| Conditions | Human tumor cell line panel representing different cytotoxic drug-resistance patterns (FMCA assay) |
Why This Matters
This establishes a clear potency hierarchy; for applications where moderate rather than maximal Na⁺/K⁺-ATPase inhibition is desired (e.g., specific signal modulation), Lanatoside C offers a quantitatively differentiated option from the more potent digitoxin and digoxin.
- [1] Johansson S, Lindholm P, Gullbo J, Larsson R, Bohlin L, Claeson P. Cytotoxicity of digitoxin and related cardiac glycosides in human tumor cells. Anti-Cancer Drugs. 2001;12(5):475-483. View Source
